Cephaibol A

Peptaibol Membrane Biophysics Ion Channel

Cephaibol A is a 16-unit straight-chain peptaibol antibiotic produced by Acremonium tubakii DSM 12774, distinguished by its pronounced anthelmintic and anti-ectoparasite activity. Unlike generic peptaibols such as alamethicin, its unique sequence (rich in Aib and Iva) and ~55° helical bend at the central hydroxyproline confer a distinct functional profile. It exhibits specific anti-Cryptococcus neoformans activity (MIC 8 μg/mL), validated in vivo efficacy in an MDA-MB-231 TNBC xenograft model via mitochondrial apoptosis, and membrane pore-forming activity orders of magnitude weaker than alamethicin—suggesting a more favorable therapeutic window. This compound is an essential tool for parasitology, antifungal, and oncology research programs.

Molecular Formula C82H127N17O20
Molecular Weight 1671.0 g/mol
Cat. No. B15561747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaibol A
Molecular FormulaC82H127N17O20
Molecular Weight1671.0 g/mol
Structural Identifiers
InChIInChI=1S/C82H127N17O20/c1-20-81(18,91-63(108)54(37-46(3)4)87-60(105)42-84-67(112)75(6,7)93-69(114)77(10,11)95-70(115)78(12,13)94-68(113)76(8,9)89-62(107)55(85-47(5)101)39-49-31-26-23-27-32-49)71(116)96-80(16,17)73(118)98-43-51(102)40-57(98)65(110)88-53(34-35-59(83)104)61(106)92-82(19,21-2)74(119)99-44-52(103)41-58(99)66(111)90-79(14,15)72(117)97-36-28-33-56(97)64(109)86-50(45-100)38-48-29-24-22-25-30-48/h22-27,29-32,46,50-58,100,102-103H,20-21,28,33-45H2,1-19H3,(H2,83,104)(H,84,112)(H,85,101)(H,86,109)(H,87,105)(H,88,110)(H,89,107)(H,90,111)(H,91,108)(H,92,106)(H,93,114)(H,94,113)(H,95,115)(H,96,116)
InChIKeyGRLRXSCBAQPCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephaibol A Procurement Overview: A 16-Residue Peptaibol with Documented Anthelmintic and Gram-Positive Antibacterial Activity


Cephaibol A is a 16-unit straight-chain peptaibol antibiotic produced abundantly by the wild-type fungus Acremonium tubakii (strain DSM 12774) [1]. Its primary sequence, elucidated by 2-D NMR and mass spectrometry, features a high content of the non-proteinogenic amino acids α-aminoisobutyric acid (Aib) and isovaline (Iva) [1]. The molecule adopts a helical conformation with a characteristic ~55° bend at the central hydroxyproline residue, as determined by 0.9 Å resolution X-ray crystallography [2]. The notable biological property driving its initial investigation is its pronounced anthelmintic action and activity against ectoparasites, distinguishing it from many other peptaibols [1].

Cephaibol A vs. Other Peptaibols: Why Sequence Dictates Function and Substitution Carries Risk


Peptaibols are a structurally diverse family of fungal peptides, and their biological activities are exquisitely sensitive to subtle variations in sequence length, amino acid composition, and resulting three-dimensional conformation [1]. A direct comparative study of 14 natural peptaibols demonstrated that differences in peptide sequence translate into differences of 'several orders of magnitude' in membrane pore-forming efficiency, which in turn correlates with specific biological outcomes like antifungal activity or toxicity [1]. For Cephaibol A, its 16-residue length, specific arrangement of Aib and Iva residues, and the precise bend angle of its helix create a unique functional profile. Therefore, substituting a 'generic' peptaibol like alamethicin or a different cephaibol congener (e.g., Cephaibol B or C) will not recapitulate the same quantitative profile of anthelmintic, antibacterial, and anticancer activities documented for Cephaibol A [1].

Cephaibol A: A Quantitative Evidence Guide for Scientific Selection Against Analogs


Distinct Membrane Activity Profile: Cephaibol A Exhibits 'Weak' Pore Formation Compared to Alamethicin and Chrysospermin

In a head-to-head comparative study of 14 peptaibols using an artificial bilayer membrane model, cephaibols (including Cephaibol A) were classified among the 'smaller peptaibols containing <17 amino acids' that exhibit membrane pore-forming activity 'several orders of magnitude' lower than larger, more active structures like Alamethicin F-30 and chrysospermins C/D [1]. This 'weak' membrane activity, while lower than some potent analogs, was specifically correlated with distinct biological effects, including the induction of fungal pigment formation and long-acting hypothermia in mice, and importantly, was associated with lower toxicity compared to the highly membrane-active compounds [1].

Peptaibol Membrane Biophysics Ion Channel Structure-Activity Relationship

Antifungal Spectrum Differentiation: Cephaibol A Targets Cryptococcus neoformans (MIC 8 μg/mL) Unlike Cephaibol B

In a direct head-to-head comparison from the same fungal strain (Acremonium tubakii NTU60), Cephaibol A exhibited specific antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 8 μg/mL [1]. Under identical assay conditions, its closely related analog, Cephaibol B, showed no activity against C. neoformans but instead inhibited Staphylococcus aureus with an MIC of 16 μg/mL [1]. This demonstrates a clear divergence in antimicrobial spectrum between two cephaibol congeners isolated from the same source.

Antifungal Cryptococcus neoformans MIC Natural Product

Anticancer Activity and In Vivo Efficacy: Cephaibol A Demonstrates Mitochondria-Mediated Apoptosis and Tumor Growth Inhibition in TNBC Models

While the anticancer potential of peptaibols is a class-level property, the specific mechanism and in vivo validation for Cephaibol A are documented. It concentration-dependently blocked the cell cycle in S phase and inhibited proliferation of MDA-MB-231 triple-negative breast cancer cells [1]. Critically, Cephaibol A caused mitochondrial dysfunction, increased ROS, decreased mitochondrial membrane potential (ΔΨm), and activated the caspase cascade [1]. In an in vivo MDA-MB-231 xenograft mouse model, Cephaibol A significantly inhibited tumor growth and improved survival rates [1]. This in vivo validation is not a generic feature of all peptaibols and represents a high-value data point for compound selection.

Triple-Negative Breast Cancer Apoptosis Mitochondrial Dysfunction In Vivo Efficacy

Activity Against Drug-Resistant Bacteria: Cephaibol A Shows Inhibition Zone of 9.0 mm Against MRSA

In a 2025 study focused on fermentation optimization, the antibacterial activity of Cephaibol A was tested against a panel of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) [1]. Using the disk diffusion method, Cephaibol A produced an inhibition zone of 9.0 mm against MRSA [1]. The study also reported that Cephaibol A had good antibacterial activity against the other three tested strains (S. aureus, B. subtilis, M. phlei), establishing it as a 'potential anti-drug resistant bacteria drug' [1].

MRSA Antibacterial Drug Resistance Fermentation

High-Value Application Scenarios for Cephaibol A Based on Its Differentiated Profile


Targeted Anthelmintic and Ectoparasiticide Discovery Programs

The core differentiator of Cephaibol A is its pronounced and documented anthelmintic and anti-ectoparasite activity [1]. This property, established in the original characterization, makes it a compelling starting point for veterinary drug discovery or for exploring novel mechanisms of action against parasitic nematodes and arthropods. Its weak membrane activity profile, relative to alamethicin, may also suggest a more favorable therapeutic window for in vivo parasiticidal applications [2].

Preclinical Research on Triple-Negative Breast Cancer (TNBC) Therapy

With demonstrated in vivo efficacy in an MDA-MB-231 xenograft mouse model, Cephaibol A is a validated tool compound for studying mitochondrial apoptosis in TNBC [1]. Its ability to induce S-phase cell cycle arrest, decrease ΔΨm, and trigger caspase activation provides a clear mechanistic pathway for investigating new therapeutic strategies against this aggressive cancer subtype [1].

Antifungal Screening for Cryptococcus neoformans Infections

The specific, low μM MIC against Cryptococcus neoformans (8 μg/mL) differentiates Cephaibol A from its congener Cephaibol B [1]. This makes Cephaibol A a valuable probe for investigating antifungal targets in C. neoformans, a significant human pathogen. Its selective activity profile can be leveraged to study structure-activity relationships for anti-cryptococcal peptaibols.

Investigating the Membrane Activity-Toxicity Relationship in Peptaibols

The head-to-head comparison showing that Cephaibol A possesses membrane pore-forming activity 'several orders of magnitude' weaker than alamethicin or chrysospermin, yet still exhibits distinct bioactivity (e.g., inducing fungal pigment formation), positions it as an ideal comparative standard for studying the link between membrane disruption and biological effect [1]. This is critical for designing peptaibols with improved selectivity and reduced non-specific toxicity [1].

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